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Executive Summary
Concanamycin G is a member of the plecomacrolide family of antibiotics, recognized as a

highly potent inhibitor of lysosomal acidification. Its primary mechanism of action is the specific

and high-affinity inhibition of the Vacuolar-type H+-ATPase (V-ATPase), a proton pump

essential for acidifying various intracellular organelles, including lysosomes. By binding to the

V₀ subunit of this enzyme, Concanamycin G effectively blocks proton translocation, leading to

an increase in lysosomal pH. This disruption has profound consequences on cellular processes

that depend on lysosomal degradative function, most notably autophagy, where it blocks the

final flux and degradation stages. Furthermore, as the V-ATPase is a critical component of the

nutrient-sensing machinery that activates the mechanistic Target of Rapamycin Complex 1

(mTORC1) at the lysosomal surface, its inhibition by Concanamycin G leads to the modulation

of this key signaling pathway. This technical guide provides a comprehensive overview of

Concanamycin G's mechanism of action, quantitative activity, impact on cellular pathways,

and detailed protocols for its study.
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The lysosome is a critical cellular organelle responsible for the degradation and recycling of

macromolecules and damaged organelles. Its potent hydrolytic enzymes function optimally

within an acidic luminal environment, typically maintained at a pH of 4.5-5.0. This acidic interior

is established and maintained by the Vacuolar-type H+-ATPase (V-ATPase), an ATP-dependent

proton pump that translocates protons from the cytosol into the lysosomal lumen.

The concanamycins are a family of macrolide antibiotics first isolated from Streptomyces

species.[1] This family includes several analogues, such as Concanamycins A, B, C, D, E, F,

and G. These compounds are potent and highly specific inhibitors of V-ATPases.[2][3]

Concanamycin G, along with its analogues, has been identified as an effective inhibitor of the

acidification of rat liver lysosomes at nanomolar to sub-nanomolar concentrations.

Mechanism of Action: Specific Inhibition of V-
ATPase
The V-ATPase is a large, multi-subunit protein complex composed of two main domains: a

peripheral V₁ domain responsible for ATP hydrolysis and an integral membrane V₀ domain that

forms the proton-translocating channel.[4] The inhibitory action of the concanamycin family is

directed at the V₀ domain.

Studies have demonstrated that concanamycins bind specifically to subunit c (a proteolipid) of

the V₀ complex.[5][6] This binding event physically obstructs the proton channel, thereby

preventing the translocation of H+ ions across the lysosomal membrane, even as the V₁

domain may continue to hydrolyze ATP. This action effectively uncouples proton pumping from

ATP hydrolysis, leading to a rapid increase in the luminal pH of the lysosome and other V-

ATPase-containing organelles.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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